4,5-Diaminopentanoic acid dihydrochloride

Vue d'ensemble

Description

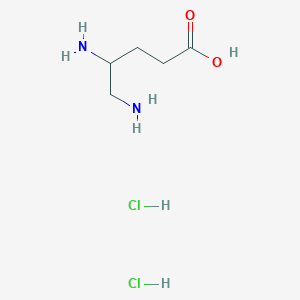

4,5-Diaminopentanoic acid dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2 and a molecular weight of 205.08 g/mol . It is a derivative of pentanoic acid, featuring two amino groups at the 4th and 5th positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminopentanoic acid dihydrochloride typically involves the reaction of 4,5-diaminopentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Diaminopentanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino compounds. These products have various applications in chemical synthesis and research .

Applications De Recherche Scientifique

Drug Development

One of the primary applications of 4,5-diaminopentanoic acid dihydrochloride is in the development of new therapeutic agents. It has been utilized in the synthesis of peptide-based drugs due to its ability to introduce structural diversity into peptide sequences. For instance, it can be incorporated into peptides to enhance their stability and bioactivity.

Peptide Synthesis

The compound is frequently used as a building block in solid-phase peptide synthesis (SPPS). Its unique functional groups facilitate the formation of peptide bonds with other amino acids, allowing researchers to construct complex peptide sequences efficiently. This application is crucial for developing peptides that can serve as vaccines or therapeutic agents against various diseases.

Bioconjugation

This compound can also be employed in bioconjugation processes. It can be used to link biomolecules such as proteins or nucleic acids to drug carriers or imaging agents, enhancing the delivery and efficacy of therapeutic compounds. This application is particularly relevant in targeted drug delivery systems.

Antiviral Peptide Development

Research has demonstrated that peptides incorporating this compound exhibit enhanced antiviral activity. A study showed that modifying antiviral peptides with this compound improved their binding affinity to viral targets, leading to increased efficacy against viral infections .

Cancer Therapeutics

In another study focused on cancer treatment, researchers synthesized a series of peptides containing this compound that selectively targeted cancer cells while sparing healthy cells. These peptides demonstrated promising results in preclinical models, highlighting their potential as novel anticancer agents .

Comparative Data Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Intermediate for synthesizing therapeutic agents | Peptide-based drugs |

| Peptide Synthesis | Building block for constructing peptides | Solid-phase peptide synthesis |

| Bioconjugation | Linking biomolecules for targeted delivery | Targeted drug delivery systems |

| Antiviral Research | Enhancing antiviral peptide efficacy | Modified peptides against viral infections |

| Cancer Therapeutics | Targeting cancer cells with selective peptides | Anticancer peptides with reduced toxicity |

Mécanisme D'action

The mechanism of action of 4,5-Diaminopentanoic acid dihydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. It can also interact with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use in research or therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4,5-Diaminopentanoic acid dihydrochloride include:

D-Ornithine monohydrochloride: A derivative of ornithine with similar amino group functionality.

DL-Ornithine monohydrochloride: Another derivative of ornithine used in similar applications.

Uniqueness

This compound is unique due to its specific substitution pattern on the pentanoic acid backbone. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Activité Biologique

4,5-Diaminopentanoic acid dihydrochloride, also known as ornithine dihydrochloride, is a diamino acid that plays significant roles in various biological processes. This compound is notable for its involvement in the urea cycle, protein synthesis, and as a precursor to several important biomolecules.

This compound has the molecular formula C5H12N2O2- 2HCl. Its structure features two amine groups (-NH2) positioned at the 4 and 5 carbon atoms of a pentanoic acid backbone, which enhances its solubility and reactivity in biochemical pathways. The presence of these amine groups allows for versatile interactions in metabolic processes.

The biological activity of this compound can be attributed to its role as a precursor to L-arginine, an amino acid critical for various physiological functions:

- Urea Cycle : It participates in the conversion of ammonia into urea for excretion, thus playing a crucial role in nitrogen metabolism.

- Polyamine Synthesis : Ornithine is a precursor for polyamines such as putrescine and spermine, which are vital for cell growth and differentiation.

- Hormonal Regulation : It has been suggested that ornithine may enhance the release of growth hormone, contributing to muscle growth and recovery .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Immunomodulatory Effects : It may enhance immune function by increasing L-arginine levels during stress or injury conditions .

- Wound Healing : Due to its role in protein synthesis and immune response, it has potential applications in promoting wound healing .

- Muscle Recovery : Supplementation with ornithine has been linked to improved recovery after exercise due to its involvement in protein metabolism and growth hormone release .

Case Studies

- Exercise Recovery : A study investigated the effects of ornithine supplementation on recovery from exercise-induced fatigue. Participants who received ornithine showed reduced levels of ammonia and improved performance metrics compared to a placebo group. This suggests that ornithine can mitigate fatigue and enhance recovery post-exercise.

- Wound Healing in Diabetic Rats : In an animal model study, diabetic rats treated with ornithine demonstrated improved wound healing rates compared to untreated controls. The mechanism was attributed to enhanced collagen synthesis and reduced inflammation at the wound site.

Comparative Analysis with Similar Compounds

The following table highlights the differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ornithine | C5H12N2O2 | Precursor for polyamines; involved in urea cycle |

| 2-Aminobutyric Acid | C4H9N | Shorter chain; involved in neurotransmission |

| 3-Aminopropanoic Acid | C3H9N | Shorter chain; acts as an excitatory neurotransmitter |

| 6-Aminocaproic Acid | C6H13N | Longer chain; used as an antifibrinolytic agent |

Propriétés

IUPAC Name |

4,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPWEUZHVTXNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105655-72-9 | |

| Record name | 4,5-diaminopentanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.